8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Antiviral Influenza H1N1 Data Gap

Select 8-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline (CAS 1904138-21-1) as a structurally orthogonal scaffold for mGluR allosteric modulator profiling. The 8-quinolinyloxy-piperidine architecture provides a distinct topology from 4-aminoquinolines or 3-arylsulfonyl-quinolines[reference:0]. Laboratories exploring structure-activity relationships where sulfonyl placement is distant from the quinoline core should procure this compound to access potentially differentiated allosteric pockets[reference:1]. With a predicted low tPSA (~61 Ų) and no H-bond donors, this compound offers a permeability advantage over piperazinyl quinoline-sulfonamides for cell-based intracellular target assays[reference:2]. The trifluoromethyl group enhances metabolic stability, positioning this compound as a suitable starting point for antiviral hit-to-lead optimization programs targeting RNA-dependent RNA polymerase[reference:3]. Note: Procurement is indicated only when paired with an in-house selectivity panel for mGluR1, mGluR5, and related family C GPCRs.

Molecular Formula C21H19F3N2O3S
Molecular Weight 436.45
CAS No. 1904138-21-1
Cat. No. B2805328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
CAS1904138-21-1
Molecular FormulaC21H19F3N2O3S
Molecular Weight436.45
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H19F3N2O3S/c22-21(23,24)16-6-8-18(9-7-16)30(27,28)26-13-10-17(11-14-26)29-19-5-1-3-15-4-2-12-25-20(15)19/h1-9,12,17H,10-11,13-14H2
InChIKeyZKHJTOAMKTZMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline (CAS 1904138-21-1): Structural Identity and Core Procurement Parameters


8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline (CAS 1904138-21-1) is a synthetic quinoline derivative featuring an 8-quinolinyloxy-piperidine scaffold and a 4-(trifluoromethyl)benzenesulfonyl substituent, with molecular formula C21H19F3N2O3S and molecular weight 436.45 g/mol. The compound is catalogued by multiple research-chemical suppliers, with commercial lots typically specified at 95% purity . The structural architecture places it within the sulfonyl-piperidine-quinoline class, distinct from 4-aminoquinolines or isatin-based sulfonamides commonly pursued in antiviral or anticancer screening.

Why In-Class Quinoline-Sulfonyl-Piperidine Analogs Cannot Substitute for 8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline (CAS 1904138-21-1) Without Direct Comparative Data


The specific 8-oxy linkage, the 4-trifluoromethylphenyl sulfonamide, and the absence of additional heterocyclic fusions differentiate this compound from other quinoline-sulfonyl derivatives such as 4-piperazinyl-7-trifluoromethylquinolines [1]. Small structural perturbations in this scaffold class—e.g., replacing an 8-quinolinyloxy with an 8-quinolinylsulfonyl group—can invert selectivity profiles between mGluR5 and mGluR1 receptor subtypes [2]. Therefore, generic selection of a “quinoline-sulfonyl-piperidine” without compound-specific head-to-head data risks procurement of an entity with unverified target engagement, potency, and selectivity. At present, no published study directly compares the target compound with a close structural analog under the same assay conditions. Consequently, any substitution decision must be treated as a new chemical entity selection with higher evidential burden.

Quantitative Differential Evidence for 8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline (CAS 1904138-21-1) Against the Closest Structural Analogs


Antiviral IC50: No Verified Quantitative Data Are Available for the Target Compound; Comparator Data from a Structurally Distinct Scaffold Are Not Transferable

No primary research paper, patent, or authoritative database was identified that reports quantitative antiviral or biochemical activity data (IC50, EC50, Ki, etc.) for the target compound. IC50 values of 0.0027 µM (H1N1) and 0.0022 µM (HSV-1) reported by a commercial vendor are explicitly attributed to isatin-based 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, not to the 8-quinolinyloxy-piperidine scaffold [1]. This misattribution invalidates the data for procurement decisions involving the target compound. Until a direct comparative study is published, quantitative differentiation from analogs cannot be asserted.

Antiviral Influenza H1N1 Data Gap

Physicochemical Property Comparison: Impact of the 4-Trifluoromethylphenylsulfonyl Group on Lipophilicity and Hydrogen-Bonding Capacity

The target compound incorporates a 4-trifluoromethylphenylsulfonyl group attached to a piperidine ring that is ether-linked to an 8-hydroxyquinoline. By contrast, widely studied quinoline-sulfonyl analogs (e.g., 4-piperazinyl-7-trifluoromethylquinolines in patent US 2015/0376132) attach the sulfonyl group directly to a piperazine ring fused at the 4-position of the quinoline core [1]. Computational models predict that the target compound possesses 4 hydrogen-bond acceptors (the sulfonamide oxygens, quinoline nitrogen, and ether oxygen) and zero hydrogen-bond donors, yielding a topological polar surface area (tPSA) of approximately 61 Ų—significantly lower than the 80–90 Ų range typical of piperazinyl-quinoline-sulfonamides bearing free NH groups. The lower tPSA and the electron-withdrawing -CF3 substituent are expected to enhance passive membrane permeability, making the compound more suitable for intracellular target engagement assays.

Lipophilicity Physicochemical Profile Drug-likeness

Structural Specificity in GPCR Allosteric Modulation: mGluR5 vs. mGluR1 Selectivity Determined by Quinoline Substitution Pattern

In the 4-aryl-3-arylsulfonyl-quinoline series, positioning the sulfonyl group at the 3-position of the quinoline core—rather than on a pendant piperidine—conferred nanomolar mGluR5 negative allosteric modulator activity (compound 3, IC50 < 100 nM) while maintaining selectivity over mGluR1 [1]. The target compound places the sulfonyl group on a piperidine ring linked via an ether bridge to the 8-position of quinoline, a completely different pharmacophoric arrangement. Although no mGluR affinity data exist for the target compound, the known sensitivity of mGluR subtype selectivity to the position and nature of the sulfonyl linkage means that it cannot be assumed to share the mGluR5 preference of the 3-arylsulfonyl-quinolines. Researchers must treat this scaffold as a novel mGluR chemotype until experimentally profiled.

mGluR5 GPCR Allosteric Modulation

Validated Application Scenarios for 8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline (CAS 1904138-21-1) Based on Current Structural and Physicochemical Evidence


Novel mGluR Chemotype Screening in a Broad GPCR Panel When Seeking a Negative Allosteric Modulator with Distinct Sulfonyl Topology

Given the established dependence of mGluR subtype selectivity on sulfonyl placement in quinoline-based ligands [1], the target compound provides a structurally orthogonal scaffold to the well-characterized 3-arylsulfonyl-quinolines. Laboratories profiling mGluR allosteric modulators can use this compound as a diversity point to explore structure–activity relationships where the sulfonyl group is positioned far from the quinoline core, potentially accessing different allosteric pockets. Procurement is indicated only when accompanied by a planned in-house selectivity panel against mGluR1, mGluR5, and closely related family C GPCRs.

Intracellular Target Engagement Assays Requiring Enhanced Passive Permeability

The predicted low tPSA (~61 Ų) and absence of hydrogen-bond donors create a permeability advantage over piperazinyl-containing quinoline-sulfonamides [2]. For cell-based assays where compound must cross the plasma membrane to engage an intracellular target (e.g., viral RNA-dependent RNA polymerase or a cytosolic kinase), this compound is preferentially selected over analogs with higher tPSA and H-bond donor counts. This application assumes that the user verifies membrane permeability experimentally (e.g., PAMPA or Caco-2 assay) as part of their workflow.

SARS-CoV-2 RdRp and Broad-Spectrum Antiviral Drug Discovery as a Structurally Enabled Starting Point

Structurally similar quinoline-sulfonyl compounds have demonstrated significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting that 8-quinolinyloxy-piperidine sulfonamides may also interact with this target [3]. The trifluoromethyl substituent enhances metabolic stability, making the compound a suitable starting point for hit-to-lead optimization in antiviral programs. Until direct enzymatic or cell-based data are published, this scenario is best suited for exploratory medicinal chemistry rather than definitive biological characterization.

Quote Request

Request a Quote for 8-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.